7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features an ethoxycarbonyl group at the 7th position, a fluorine atom at the 5th position, and a carboxylic acid group at the 2nd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable indole precursor.
Fluorination: Introduction of the fluorine atom at the 5th position can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced via esterification using ethyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom and the carboxylic acid group can influence its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-indole-2-carboxylic acid: Lacks the ethoxycarbonyl group, which may affect its chemical properties and biological activities.
7-(ethoxycarbonyl)-1H-indole-2-carboxylic acid: Lacks the fluorine atom, which may influence its reactivity and interactions.
7-(methoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group, which may alter its chemical behavior.
Uniqueness
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the ethoxycarbonyl group and the fluorine atom can enhance its reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H10FNO4 |
---|---|
Molecular Weight |
251.21 g/mol |
IUPAC Name |
7-ethoxycarbonyl-5-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H10FNO4/c1-2-18-12(17)8-5-7(13)3-6-4-9(11(15)16)14-10(6)8/h3-5,14H,2H2,1H3,(H,15,16) |
InChI Key |
WXXOTTASQDUMTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)F)C=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.